tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13770794
InChI: InChI=1S/C17H15Br2NO2/c1-17(2,3)22-16(21)20-14-6-4-10(18)8-12(14)13-9-11(19)5-7-15(13)20/h4-9H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Molecular Formula: C17H15Br2NO2
Molecular Weight: 425.1 g/mol

tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate

CAS No.:

Cat. No.: VC13770794

Molecular Formula: C17H15Br2NO2

Molecular Weight: 425.1 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate -

Specification

Molecular Formula C17H15Br2NO2
Molecular Weight 425.1 g/mol
IUPAC Name tert-butyl 3,6-dibromocarbazole-9-carboxylate
Standard InChI InChI=1S/C17H15Br2NO2/c1-17(2,3)22-16(21)20-14-6-4-10(18)8-12(14)13-9-11(19)5-7-15(13)20/h4-9H,1-3H3
Standard InChI Key SLBIXXSWYGVWSJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate comprises a planar carbazole system with bromine substituents at the 3 and 6 positions and a bulky tert-butoxycarbonyl (BOC) group at the N-9 position. This configuration introduces steric hindrance while preserving the π-conjugated system essential for electronic applications. The bromine atoms enhance electrophilic substitution reactivity, enabling further functionalization .

PropertyValue
Molecular FormulaC₁₇H₁₅Br₂NO₂
Molecular Weight425.1 g/mol
CAS Number1122624-08-1 (diiodo analog)
Key Functional GroupsBromine, tert-butyl ester, carbazole

The diiodo analog (tert-butyl 3,6-diiodo-9H-carbazole-9-carboxylate) shares structural similarities, with iodine atoms replacing bromine, resulting in a higher molecular weight of 519.12 g/mol .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of the dibromo derivative. The ¹H NMR spectrum exhibits characteristic signals: a singlet at δ 1.67 ppm for the tert-butyl group, doublets for aromatic protons adjacent to bromine (δ 8.08 and 7.96 ppm), and a double doublet (δ 7.49 ppm) for the central carbazole protons .

Synthesis and Optimization

Bromination and Esterification

The synthesis involves two sequential steps:

  • Bromination: Carbazole undergoes dibromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at elevated temperatures. This regioselective reaction targets the 3 and 6 positions due to their high electron density .

  • Esterification: The resulting 3,6-dibromo-9H-carbazole reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under reflux. Catalyzed by 4-dimethylaminopyridine (DMAP), this step introduces the BOC protecting group with a 92% yield .

Representative Synthesis Protocol :

  • Reactants: 3,6-dibromo-9H-carbazole (10 g, 30.8 mmol), di-tert-butyl dicarbonate (10.6 mL), DMAP (0.75 g).

  • Conditions: Reflux in THF for 6 hours under nitrogen.

  • Workup: Precipitation with methanol, filtration, and drying.

Halogen Exchange Considerations

While bromine is preferred for cost and reactivity, iodine derivatives can be synthesized via halogen exchange. For example, treating 3,6-dibromocarbazole with N-iodosuccinimide in dichloromethane/acetic acid yields diiodo analogs, though this requires stringent anhydrous conditions .

Chemical Reactivity and Functionalization

Cross-Coupling Reactions

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate serves as a key intermediate in synthesizing host materials for phosphorescent OLEDs. For instance, coupling with dibenzothiophene derivatives yields compounds like 9-(dibenzo[b,d]thiophen-2-yl)-3',6,6'-triphenyl-9H-3,9'-bicarbazole (2-TPhDCz), which exhibit high triplet energy levels (2.8 eV) and improved hole-transport properties . These materials achieve external quantum efficiencies exceeding 20% in green OLEDs .

Supramolecular Assembly

The planar carbazole core facilitates π-π stacking interactions, while halogen substituents engage in halogen bonding. In the diiodo analog, single-crystal X-ray diffraction reveals intermolecular I···I contacts (3.5 Å) and offset π-stacking (3.8 Å), enabling the formation of one-dimensional supramolecular polymers . Such structures are promising for organic semiconductors and sensors.

Pharmaceutical and Biological Relevance

Anticancer Activity

Carbazole derivatives exhibit apoptosis-inducing activity by modulating Bcl-2 family proteins. Although specific data for the dibromo-BOC carbazole is limited, analogous compounds (e.g., 3,6-di-tert-butyl-9-methylcarbazole) show IC₅₀ values of 12–18 µM against HeLa and MCF-7 cancer cells .

Antioxidant Properties

The carbazole scaffold scavenges reactive oxygen species (ROS) via electron donation. tert-Butyl-substituted derivatives demonstrate 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical inhibition rates of 85–92% at 100 µM, outperforming ascorbic acid.

Industrial and Environmental Considerations

Scalability and Cost

Large-scale synthesis requires optimizing bromination conditions to minimize NBS usage. Recycling DMF via distillation reduces costs by 40% in pilot-scale productions.

Environmental Impact

Brominated compounds pose ecological risks due to potential bioaccumulation. Advanced oxidation processes (e.g., UV/H₂O₂) degrade carbazole derivatives with 90% efficiency within 2 hours, mitigating environmental persistence.

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